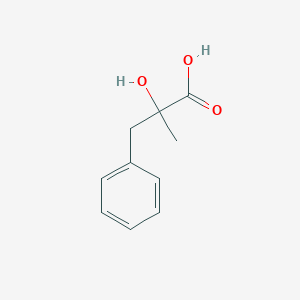

2-Hydroxy-2-methyl-3-phenylpropanoic acid

Description

Significance and Research Context of α-Hydroxy Carboxylic Acids

Alpha-hydroxy carboxylic acids (AHAs) are a significant class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. bris.ac.uk This structural feature imparts unique chemical properties that make them valuable in various fields of chemical research and industry.

The presence of both a hydroxyl and a carboxylic acid functional group allows AHAs to serve as versatile building blocks and precursors in organic synthesis. bris.ac.uk They are instrumental in the industrial-scale preparation of numerous compounds, including aldehydes, through oxidative cleavage reactions. bris.ac.uk Furthermore, AHAs are key monomers in the synthesis of biodegradable polymers like polylactic acid (PLA) and poly(glycolic acid) (PGA), which have found extensive use in medical implants and drug delivery systems due to their biocompatibility. bris.ac.uk

The inherent chirality of many AHAs makes them crucial chiral precursors for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The demand for such compounds has grown with the increasing awareness of the importance of stereochemistry in biological activity. wikipedia.org The ability to selectively modify the hydroxyl and carboxyl groups, and potentially introduce new chiral centers, makes AHAs highly valuable in the construction of complex molecular architectures. wikipedia.org

Recent research has also focused on novel methods for synthesizing AHAs, such as the reductive carboxylation of aldehydes with carbon dioxide (CO₂), highlighting the ongoing effort to develop sustainable and efficient chemical transformations. chemicalbook.com This approach is part of a broader interest in utilizing CO₂ as a renewable C1 feedstock. chemicalbook.com

Historical Development of Research on 2-Hydroxy-2-methyl-3-phenylpropanoic Acid and Related Analogues

While specific historical accounts detailing the initial discovery and research of this compound are not extensively documented, its scientific context is deeply rooted in the study of its structural analogues, primarily tropic acid (3-hydroxy-2-phenylpropanoic acid) and atropic acid (2-phenylpropenoic acid). bris.ac.ukwikipedia.org

The structural elucidation of these related compounds dates back to the late 19th and early 20th centuries, in conjunction with the investigation of natural products like atropine (B194438). bris.ac.uk Early researchers like Willstätter, around the late 1890s, established that the hydrolysis of atropine yielded tropic acid and tropine. bris.ac.uk A key chemical property noted was that tropic acid could be dehydrated upon heating to form atropic acid. bris.ac.uk The definitive structure of tropic acid as 3-hydroxy-2-phenylpropanoic acid was confirmed through unambiguous synthesis by McKenzie and Wood in 1919. bris.ac.uk These foundational studies on closely related analogues laid the chemical groundwork for understanding compounds like this compound.

The development of synthetic methodologies applicable to α-hydroxy acids has also been crucial. A landmark discovery was the Reformatsky reaction, first reported by Sergey Nikolaevich Reformatsky in 1887. byjus.comwikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org The resulting β-hydroxy ester can then be hydrolyzed to the corresponding β-hydroxy acid, or in the case of using a ketone like acetophenone (B1666503), can lead to the formation of α-hydroxy acids. The Reformatsky reaction provided a powerful and versatile tool for the carbon-carbon bond formation necessary to construct the backbone of these molecules. researchgate.net The organozinc reagents used are notably less reactive than Grignard reagents, which allows for their application in the presence of ester functionalities. wikipedia.org

More contemporary synthetic strategies have built upon these classical methods, employing advanced techniques for stereoselective synthesis to control the configuration of the chiral centers. orgsyn.org The synthesis of various 2-phenylpropionic acid derivatives continues to be an active area of research, driven by their potential applications in medicinal chemistry and materials science. google.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIBMVNOBCIJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects of 2 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Elucidation of Chiral Centers and Enantiomeric Forms

2-Hydroxy-2-methyl-3-phenylpropanoic acid possesses a single chiral center at the C2 carbon atom. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a carboxyl group (-COOH), and a benzyl group (-CH2-Ph). The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-2-Hydroxy-2-methyl-3-phenylpropanoic acid and (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid, based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer.

Table 1: Enantiomers of this compound

| Enantiomer | Absolute Configuration |

|---|---|

| (R)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | R |

Diastereomeric Considerations in Synthetically Related β-Phenylpropanoic Acid Systems

While this compound itself has only one chiral center and thus only exists as enantiomers, the introduction of an additional stereocenter in synthetically related β-phenylpropanoic acid systems gives rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

A relevant example can be seen in the analogous compound 2-amino-3-hydroxy-3-phenylpropionic acid, which has two chiral centers. This results in the formation of two pairs of enantiomers, referred to as erythro and threo diastereomers. The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, if the similar substituents are on the same side, the diastereomer is termed erythro. If they are on opposite sides, it is termed threo.

Similarly, in the synthesis of β-hydroxy-α-phenylacetates through aldol (B89426) reactions, the formation of syn and anti diastereomers is a key consideration. The syn diastereomer corresponds to the erythro form, and the anti diastereomer corresponds to the threo form. The relative orientation of the hydroxyl group at the β-carbon and the substituent at the α-carbon determines whether the product is the syn or anti diastereomer. The control of this diastereoselectivity is a critical aspect of the synthesis of such molecules.

Principles of Stereocontrol in the Synthesis of this compound

The synthesis of a specific enantiomer of this compound requires careful control of the stereochemistry of the reaction, a practice known as asymmetric synthesis. Several key principles are employed to achieve this stereocontrol.

Substrate Control: This method relies on the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. For instance, the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid has been achieved with retention of configuration from the chiral starting material 2-methyl-L-phenylalanine hydrochloride. This approach leverages the existing stereocenter in the substrate to induce the formation of the desired stereoisomer of the product.

Auxiliary Control: In this strategy, a chiral auxiliary is temporarily attached to the substrate to guide the stereoselective formation of the desired product. The auxiliary creates a chiral environment that favors the approach of reagents from a specific direction, leading to a high degree of stereoselectivity. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in asymmetric aldol reactions to produce β-hydroxy acids with high diastereoselectivity. After the reaction, the chiral auxiliary can be removed and recycled.

Catalyst Control: This approach utilizes a chiral catalyst to influence the stereochemical course of the reaction. The catalyst, being chiral, interacts with the reactants to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer over the other. Asymmetric aldol reactions, for example, can be catalyzed by chiral Lewis acids or organocatalysts to produce enantioenriched β-hydroxy carbonyl compounds.

The stereochemical outcome of aldol reactions, a common method for synthesizing β-hydroxy acids, can often be predicted using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and a metal cation. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance, and this preference dictates the diastereoselectivity of the reaction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-2-Hydroxy-2-methyl-3-phenylpropanoic acid |

| (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid |

| 2-amino-3-hydroxy-3-phenylpropionic acid |

| (S)-2-hydroxy-3-o-methylpropanoic acid |

Advanced Synthetic Methodologies for 2 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Chemical Synthesis Routes

The construction of the sterically hindered quaternary chiral center of 2-hydroxy-2-methyl-3-phenylpropanoic acid necessitates sophisticated synthetic strategies. Both asymmetric and stereoselective methods have been explored to control the three-dimensional arrangement of the atoms in the molecule.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved by using a chiral influence, such as a chiral auxiliary, catalyst, or reagent.

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, including aldol (B89426) reactions. nih.govdu.ac.in

The synthesis of a diastereomer of the target compound, (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid, has been achieved using an N-propionyl oxazolidinone chiral auxiliary. In this approach, the lithium enolate of the N-propionyl oxazolidinone undergoes a diastereoselective aldol reaction with benzaldehyde (B42025). rsc.org The chiral auxiliary guides the incoming aldehyde to a specific face of the enolate, leading to the preferential formation of one diastereomer. The stereochemical outcome of such reactions is often rationalized by the Zimmerman-Traxler model, which predicts the formation of a six-membered, chair-like transition state. harvard.edu The substituents on the chiral auxiliary and the enolate geometry dictate the facial selectivity of the aldehyde addition, thereby controlling the formation of the two new stereocenters. acs.org

The reaction of the lithium enolate of an N-propionyl derivative of a chiral oxazolidinone derived from [(1S)-endo]-(-)-borneol with benzaldehyde has been shown to produce the corresponding aldol adducts with varying degrees of diastereoselectivity. orientjchem.org

| Aldehyde | Chiral Auxiliary | Diastereomeric Excess (d.e.) |

| Benzaldehyde | Oxazolidinone derived from [(1S)-endo]-(-)-borneol | Moderate |

| Isobutyraldehyde | Oxazolidinone derived from [(1S)-endo]-(-)-borneol | High |

Table 1: Diastereoselectivity in Aldol Reactions using a Chiral Auxiliary. Data sourced from a study on asymmetric aldol reactions of N-propionyl derivatives of chiral auxiliaries. orientjchem.org

Pseudoephedrine and its derivatives, such as pseudoephenamine, represent another class of effective chiral auxiliaries. nih.gov These can be used to synthesize enantiomerically enriched carboxylic acids. The amide formed from pseudoephedrine and a carboxylic acid can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with electrophiles. nih.gov

The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the creation of new stereocenters. In the context of synthesizing this compound, a key step would be the reaction of a chiral propionate (B1217596) enolate equivalent with benzaldehyde. The use of chiral auxiliaries, as discussed previously, is a common strategy to achieve high diastereoselectivity and enantioselectivity in these reactions. du.ac.inacs.org

Asymmetric Grignard reactions offer another route to chiral tertiary alcohols, which can be precursors to α-hydroxy acids. The addition of a Grignard reagent to a prochiral ketone or α-keto ester in the presence of a chiral ligand can lead to the formation of one enantiomer in excess. For the synthesis of this compound, this would involve the addition of a benzylmagnesium halide to a pyruvate (B1213749) ester, or a methylmagnesium halide to a benzoylformate ester, mediated by a chiral ligand. Chiral amino alcohols and diamines have been shown to be effective ligands in promoting enantioselectivity in Grignard additions. mdpi.comresearchgate.net

A study on the enantioselective addition of propylmagnesium bromide to benzaldehyde in the presence of various chiral ligands derived from amino alcohols showed that the enantiomeric excess (e.e.) is influenced by the structure of the ligand and the reaction solvent. researchgate.net While not a direct synthesis of the target molecule, these findings are relevant to the development of asymmetric Grignard approaches.

| Ligand | Solvent | Enantiomeric Excess (e.e.) |

| (-)-N-propylephedrine | Toluene | 29% (S) |

| (-)-N-propylephedrine | Ether | 40% (S) |

Table 2: Enantioselectivity in the Asymmetric Grignard Addition of PrMgBr to Benzaldehyde. Data highlights the influence of solvent and ligand structure on stereochemical outcome. researchgate.net

Transition metal catalysis offers a powerful and versatile platform for asymmetric synthesis. While specific examples for the direct synthesis of this compound are not abundant in the literature, related transformations highlight the potential of this approach. For instance, transition metal-catalyzed asymmetric hydroxylation of a suitable precursor, such as a 2-methyl-3-phenylpropanoic acid derivative, could in principle afford the target compound.

Furthermore, palladium-catalyzed asymmetric hydroesterification or hydrocarboxylation of an appropriately substituted alkene could also be envisioned as a potential route. nih.govnih.gov These methods provide access to chiral carboxylic acids and their derivatives, and their application to the synthesis of α-hydroxy acids is an active area of research.

Stereoselective and Diastereoselective Synthesis

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. When a molecule has multiple stereocenters, as is the case with some precursors to this compound, controlling the relative stereochemistry (diastereoselectivity) as well as the absolute stereochemistry (enantioselectivity) is crucial.

The control of both relative and absolute stereochemistry is paramount in the synthesis of complex molecules. youtube.com In the context of the chiral auxiliary-mediated aldol reaction to form the precursors of this compound, the chiral auxiliary dictates the absolute configuration of the newly formed stereocenters, while the reaction conditions and the nature of the reactants influence the relative arrangement of these centers (syn or anti). wikipedia.orgharvard.edu

The Zimmerman-Traxler model provides a predictive framework for the diastereoselectivity of metal enolate-based aldol reactions. harvard.edu The geometry of the enolate (E or Z) and the chair-like transition state it adopts upon reaction with an aldehyde determine whether the syn or anti aldol adduct is the major product. By carefully selecting the chiral auxiliary, the base, and the reaction conditions, chemists can favor the formation of the desired diastereomer with high selectivity. The cleavage of the chiral auxiliary then reveals the enantiomerically enriched β-hydroxy acid. nih.govdu.ac.in

The synthesis of atrolactic acid (2-hydroxy-2-phenylpropanoic acid), a close analog of the target compound, has been achieved with high optical purity, demonstrating the feasibility of controlling the absolute stereochemistry at the quaternary center. acs.org These methods often rely on the use of chiral auxiliaries or resolving agents to separate enantiomers.

Diastereoselective Resolution Techniques

Diastereoselective resolution is a powerful strategy that involves converting a mixture of enantiomers into a mixture of diastereomers, which possess different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org A common application of this principle is the use of chiral auxiliaries. For instance, a carboxylic acid can be coupled with a chiral auxiliary, such as a valine-derived 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ), to form two diastereomeric products. orgsyn.org These diastereomers can then be separated, and subsequent cleavage of the auxiliary yields the desired enantiomerically pure acid. orgsyn.org

Another prevalent method is the formation of diastereomeric salts. wikipedia.org A racemic mixture of this compound can be reacted with an enantiomerically pure chiral base (e.g., an amine like brucine) to form a pair of diastereomeric salts. wikipedia.org Due to their different spatial arrangements, these salts exhibit distinct solubilities, allowing one diastereomer to be selectively crystallized from the solution. The purified diastereomeric salt is then treated with an acid to release the enantiomerically pure carboxylic acid. libretexts.orgwikipedia.org

Multistep Synthesis Strategies from Precursors

Multistep synthesis from readily available chiral precursors is a direct route to enantiomerically pure this compound. L-phenylalanine is a common starting material for this purpose. A well-established method involves the diazotization of the amino group of L-phenylalanine using sodium nitrite (B80452) (NaNO₂) in an acidic medium. researchgate.net This reaction proceeds via a double SN2 inversion mechanism, resulting in the formation of (S)-2-Hydroxy-3-phenylpropanoic acid with retention of the original stereoconfiguration. researchgate.net

A similar strategy can be employed starting with 2-methyl-L-phenylalanine hydrochloride. google.com By performing a diazotization reaction on this precursor, the target compound, (S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, can be obtained while preserving the stereochemistry at the chiral center. google.com This approach avoids the need for toxic reagents like cyanides and is amenable to larger-scale production. google.com

Racemic Synthesis and Subsequent Chiral Resolution

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the target compound, followed by a resolution step to separate the enantiomers. libretexts.org A racemic mixture contains equal amounts (50:50) of both enantiomers and is optically inactive. libretexts.org The primary challenge and disadvantage of this approach is that, in its simplest form, a maximum of 50% of the material can be recovered as the desired enantiomer, with the other half being discarded or recycled through a racemization process. wikipedia.org

The most common physico-chemical method for chiral resolution is the crystallization of diastereomeric salts, as described previously (Section 3.1.2.2). wikipedia.org This process leverages the different physical properties, primarily solubility, of the diastereomers formed between the racemic acid and a chiral resolving agent. libretexts.org The selection of the appropriate chiral resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. After separation by fractional crystallization, the desired enantiomer is recovered by breaking the salt linkage. wikipedia.org

Another technique is kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. This has been demonstrated effectively for structurally similar compounds like 2-aryl-2-fluoropropanoic acids using a chiral acylation catalyst. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations. nih.gov These reactions are highly valued for their exceptional stereo-, regio-, and chemoselectivity, often proceeding under mild conditions. Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions, harnessing the advantages of both disciplines. For the synthesis of this compound, several classes of enzymes have shown significant potential.

Enzymes offer a direct and highly stereoselective route to chiral α-hydroxy acids and their precursors.

Threonine Aldolases : These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation between an aldehyde and an amino acid. nih.govresearchgate.net Threonine aldolases can accept a broad range of aldehydes, including benzaldehyde, and couple them with amino acids like glycine (B1666218) or alanine (B10760859) to produce β-hydroxy-α-amino acids. nih.govnih.gov This method provides access to precursors like (2S)‐2‐amino‐3‐hydroxy‐2‐methyl‐3‐phenylpropanoic acid with excellent control over the α-carbon stereocenter. nih.gov

Nitrilases : Nitrilases catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids. researchgate.net The nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert sterically hindered substrates such as 2-hydroxy-2-phenylpropionitrile (acetophenone cyanohydrin) into the corresponding acid. researchgate.net This demonstrates a potential pathway where a cyanohydrin precursor, formed from 1-phenylpropan-2-one, could be enantioselectively hydrolyzed to yield the target acid.

Oxynitrilases : These enzymes, also known as hydroxynitrile lyases, catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones, forming chiral cyanohydrins. researchgate.netresearchgate.net A chemoenzymatic route could involve the oxynitrilase-catalyzed synthesis of a chiral cyanohydrin from a suitable ketone precursor. This intermediate would then be chemically hydrolyzed to the final this compound. researchgate.net

| Enzyme Class | Reaction Type | Typical Substrates | Potential Product/Precursor |

|---|---|---|---|

| Threonine Aldolases | Aldol Condensation | Benzaldehyde + Alanine | 2-Amino-3-hydroxy-2-methyl-3-phenylpropanoic acid nih.gov |

| Nitrilases | Nitrile Hydrolysis | 2-Hydroxy-2-methyl-3-phenylpropionitrile | This compound researchgate.net |

| Oxynitrilases | Cyanohydrin Formation | 1-Phenylpropan-2-one + HCN | 2-Cyano-2-hydroxy-3-phenylpropane researchgate.net |

A significant advantage of biocatalysis is the ability to improve enzyme properties through protein engineering. Techniques like site-directed mutagenesis and directed evolution can enhance an enzyme's activity, stability, and substrate specificity. nih.gov

For example, the arylacetonitrilase from P. fluorescens EBC191 has been extensively studied through site-specific mutagenesis, generating numerous variants to understand and modify its substrate selectivity and the ratio of acid to amide products. researchgate.net In another study, a nitrilase from Rhodococcus zopfii was engineered via a single-site mutation (W167G). nih.gov This change expanded the substrate-binding pocket, which eliminated an undesirable side reaction (hydration) and increased the desired hydrolysis activity by 20-fold for a sterically hindered nitrile. nih.gov Threonine aldolases naturally exhibit a broad substrate scope, accepting a wide variety of aromatic and aliphatic aldehydes, making them versatile catalysts for creating diverse β-hydroxy-α-amino acids. nih.gov Engineering efforts for these enzymes often focus on improving the diastereoselectivity at the β-carbon. researchgate.net

| Enzyme | Engineering Strategy | Outcome | Reference |

|---|---|---|---|

| Nitrilase (P. fluorescens) | Site-specific mutagenesis, Random mutation | Altered substrate/reaction selectivity; generated >50 variants | researchgate.net |

| Nitrilase (R. zopfii) | Single point mutation (W167G) | Abolished hydration activity, 20-fold increase in hydrolysis activity | nih.gov |

| Threonine Aldolases | Directed Evolution | Enhanced Cβ-stereoselectivity and catalytic performance | researchgate.net |

Chemoenzymatic Cascades for Enantiopure Products

The synthesis of enantiomerically pure α-hydroxy acids, such as this compound, presents a significant challenge in organic chemistry. Chemoenzymatic cascades, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have emerged as a powerful strategy. These multi-step, one-pot syntheses often utilize enzymes like nitrilases to achieve high enantioselectivity under mild reaction conditions.

A prominent chemoenzymatic approach involves a bienzymatic reaction cascade. researchgate.net This process can be initiated with a precursor ketone, which is first converted to a cyanohydrin. This intermediate is then hydrolyzed by a nitrilase to the desired α-hydroxy acid. The nitrilase from Pseudomonas fluorescens EBC191, for instance, has demonstrated efficacy in converting sterically demanding α,α-disubstituted phenylacetonitriles. researchgate.net This enzyme is capable of hydrolyzing substrates with a quaternary carbon atom adjacent to the nitrile group, such as 2-hydroxy-2-phenylpropionitrile (acetophenone cyanohydrin), which is a structurally similar compound. researchgate.net

The versatility of nitrilases allows for the production of either (R)- or (S)-enantiomers by selecting appropriate enzyme variants or by modifying reaction conditions. researchgate.net Research has shown that single point mutations in a nitrilase can significantly alter its enantioselectivity, enabling the synthesis of products with high enantiomeric excess (ee). researchgate.net For example, different variants of a nitrilase have been used to produce either (S)- or (R)-2-phenylpropionic acid with ee values reaching up to 80%. researchgate.net This adaptability is crucial for producing specific stereoisomers of this compound for applications in pharmaceuticals or as chiral building blocks.

The general scheme for such a cascade is outlined below:

Cyanohydrin Formation: A phenylacetone (B166967) derivative reacts with a cyanide source (e.g., HCN) to form the corresponding cyanohydrin. This step is often catalyzed by an oxynitrilase to achieve initial stereocontrol.

Enzymatic Hydrolysis: A stereoselective nitrilase hydrolyzes the nitrile group of the cyanohydrin directly to a carboxylic acid, establishing the final chiral center with high fidelity.

This method avoids the use of toxic heavy metals and harsh reaction conditions often associated with traditional chemical synthesis, aligning with the principles of green chemistry.

Electrochemical Synthesis Approaches

Electrochemical methods offer a unique and sustainable alternative for the synthesis of carboxylic acids by utilizing electricity to drive chemical transformations. The electrocarboxylation of organic precursors with carbon dioxide is a particularly attractive route.

Electrocarboxylation of Precursors (e.g., Acetophenone)

The electrochemical carboxylation of ketones like acetophenone (B1666503) provides a direct pathway to α-hydroxy acids. researchgate.net In this process, the ketone is electrochemically reduced at the cathode in an electrolyte solution saturated with carbon dioxide. The reduction of the ketone generates a radical anion, which then acts as a nucleophile, attacking a molecule of CO₂. A subsequent reduction and protonation yields the final α-hydroxy carboxylic acid. mdpi.com

Research on the electrocarboxylation of acetophenone to produce 2-hydroxy-2-phenylpropionic acid has identified key parameters influencing the reaction's success. researchgate.net The choice of electrode materials is critical; studies have shown that using a magnesium (Mg) anode and a stainless steel cathode can achieve high yields. researchgate.net The reaction is typically performed in an undivided cell using an aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) with a supporting electrolyte such as tetra-n-butylammonium bromide (n-Bu₄NBr). researchgate.net By optimizing conditions such as current density, temperature, and charge passed, isolated yields of up to 73.0% have been reported for the synthesis of 2-hydroxy-2-phenylpropionic acid from acetophenone. researchgate.net

Table 1: Optimized Conditions for Electrocarboxylation of Acetophenone

| Parameter | Optimized Value |

| Cathode Material | Stainless Steel |

| Anode Material | Magnesium (Mg) |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 mol·L⁻¹ Tetraethylammonium bromide |

| Temperature | 25 °C |

| Charge Passed | 2.2 F·mol⁻¹ |

| Maximal Isolated Yield | 73.0% |

This interactive table summarizes the optimized parameters for the electrocarboxylation of acetophenone as reported in the literature. researchgate.net

This methodology is directly applicable to the synthesis of this compound by substituting acetophenone with its corresponding precursor, 1-phenyl-2-propanone.

Asymmetric Electrocarboxylation with Chiral Inductors

A significant advancement in electrochemical synthesis is the development of asymmetric electrocarboxylation to produce enantiomerically enriched compounds. This is achieved by introducing a chiral influence into the reaction system, typically through the use of chiral mediators, chiral supporting electrolytes, or, most effectively, chiral catalysts.

One promising strategy involves the use of chiral transition metal complexes as catalysts. For instance, a method for the asymmetric electrocatalytic carboxylation of 1-chloro-1-phenylethane to produce optically active 2-phenylpropionic acid utilizes a chiral Schiff base cobalt complex. google.com In this system, the chiral complex mediates the electron transfer and controls the stereochemical outcome of the CO₂ addition. The reaction proceeds under normal pressure in a solution saturated with carbon dioxide, demonstrating a feasible approach for creating chiral centers with high optical purity. google.com

The advantages of this method include:

Catalytic Chiral Source: Only a catalytic amount of the chiral inductor is needed, making the process more economical compared to methods requiring stoichiometric amounts of a chiral auxiliary. google.com

Mild Conditions: The reaction can be carried out at room temperature and atmospheric pressure.

Green Chemistry: It utilizes CO₂, a greenhouse gas, as a C1 building block for synthesizing valuable chiral molecules. google.com

While direct application to this compound would require a suitable precursor and optimization, the principle of using chiral catalysts in electrocarboxylation represents a frontier in the synthesis of enantiopure α-hydroxy acids.

Chemical Reactivity and Derivatization of 2 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Functional Group Interconversions and Protection Strategies

The strategic modification of the core structure of 2-hydroxy-2-methyl-3-phenylpropanoic acid begins with the interconversion of its primary functional groups and the implementation of protecting groups to enable selective reactions.

Functional Group Interconversions

A key synthetic route to obtain this compound involves the diazotization of the corresponding amino acid, 2-methyl-L-phenylalanine. This reaction effectively converts the amino group into a hydroxyl group. A patented method describes the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid (a typographical error in the original patent title likely intended to refer to this compound) from 2-methyl-L-phenylalanine hydrochloride using sodium nitrite (B80452) in a mixed solvent system of 1,4-dioxane (B91453) and water with dilute sulfuric acid. google.com This transformation proceeds with retention of the original stereochemistry at the alpha-carbon through a double S(N)2 inversion mechanism. researchgate.net

The tertiary hydroxyl group can also be a site for further functionalization. While specific examples for this compound are not extensively documented, analogous structures provide insight into potential reactions. For instance, the hydroxyl group in similar compounds can be converted into a good leaving group. A patent for related 2-methyl-2'-phenylpropionic acid derivatives demonstrates that a hydroxyl group can be reacted with reagents like thionyl chloride or methanesulfonyl chloride. google.com These transformations would convert the alcohol into a chloride or a mesylate, respectively, facilitating subsequent nucleophilic substitution reactions.

Protection Strategies

In multi-step syntheses, it is often necessary to selectively mask one of the functional groups to prevent it from interfering with reactions targeting the other.

Protection of the Carboxylic Acid Group: The most common strategy to protect a carboxylic acid is to convert it into an ester, such as a methyl or ethyl ester. This transformation is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting ester is generally unreactive under neutral or basic conditions and can be readily hydrolyzed back to the carboxylic acid using aqueous acid or base when the protection is no longer needed. learncbse.in

Protection of the Hydroxyl Group: The tertiary hydroxyl group can be protected by converting it into an ether or a silyl (B83357) ether. For example, reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) would yield a silyl ether. Silyl ethers are robust enough to withstand a variety of reaction conditions but can be easily removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Formation of Esters, Amides, and Other Derivatives for Synthetic Applications

The derivatization of the carboxylic acid moiety into esters and amides is a fundamental aspect of the synthetic utility of this compound, leading to compounds with a wide range of applications.

Formation of Esters

Esterification of the carboxylic acid can be accomplished through several methods. The choice of method often depends on the scale of the reaction and the sensitivity of the starting material. A green and efficient method for esterification involves the use of a dried Dowex H+ ion-exchange resin with sodium iodide. While this method was demonstrated for the related tropic acid, it provides a viable strategy for this compound. nih.gov

| Starting Material | Alcohol | Reagents | Temperature | Time | Product | Yield | Reference |

| Tropic Acid | Methanol | Dried Dowex 50W-X8, Dried NaI | Room Temp. | ~18 h | 3-Hydroxy-2-phenylpropanoic acid methyl ester | 83% | nih.gov |

| Tropic Acid | 2-Propanol | Dried Dowex 50W-X8, Dried NaI | Reflux | 24 h | 3-Hydroxy-2-phenylpropanoic acid isopropyl ester | - | nih.gov |

| This table presents data for the esterification of the related compound, tropic acid. |

Formation of Amides

Amide synthesis from carboxylic acids typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. organic-chemistry.org

A solvent-free approach for amide synthesis involves heating the carboxylic acid with urea (B33335) and boric acid. semanticscholar.org This method serves as a green alternative to traditional amidation protocols. Research on derivatives of the structurally similar methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has shown that amides can be effectively synthesized from the corresponding acid using DCC and azide (B81097) coupling methods. rsc.org

| Starting Material | Coupling Method | Amine/Amino Acid Ester | Product | Reference |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | DCC coupling | Various amines | N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides | rsc.org |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide | Azide coupling | Various amino acid esters | Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates | rsc.org |

| This table outlines amide formation for a related compound, showcasing viable synthetic strategies. |

Other Derivatives

Beyond esters and amides, the carboxylic acid functionality can be converted into other derivatives. For example, reaction of the methyl ester of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with hydrazine (B178648) leads to the formation of the corresponding hydrazide, which can serve as a precursor for further synthetic transformations, including the synthesis of other amide derivatives via azide coupling. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this particular compound are scarce, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles and studies on analogous compounds.

The conversion of a primary amine in an amino acid to a hydroxyl group via diazotization is known to proceed through a double S(N)2 mechanism. researchgate.net In this process, the initial reaction with nitrous acid forms a diazonium salt. The diazonium group is an excellent leaving group (N₂), and its departure is assisted by an intramolecular nucleophilic attack by the carboxylate group, leading to the formation of an α-lactone intermediate with inversion of stereochemistry. This lactone is then opened by an external nucleophile (water), resulting in a second inversion of stereochemistry. The net result is retention of the original configuration at the α-carbon. researchgate.net

Fischer esterification, a common method for synthesizing esters from carboxylic acids and alcohols, is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. The catalyst is regenerated in the final step. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. learncbse.in

Amide formation from a carboxylic acid using a coupling agent like DCC involves the activation of the carboxylic acid. The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which forms the amide bond and releases dicyclohexylurea (DCU) as a byproduct.

Regioselectivity and Chemoselectivity Studies

The bifunctional nature of this compound presents challenges and opportunities in terms of regioselectivity and chemoselectivity. The ability to react one functional group while leaving the other intact is essential for the controlled synthesis of complex derivatives. Specific studies focusing on the regioselectivity of this compound are not widely available in the literature, but general principles of chemical reactivity can be applied.

The relative reactivity of the tertiary hydroxyl group and the carboxylic acid group is a key consideration. The carboxylic acid is acidic and can be deprotonated under basic conditions, forming a carboxylate that is generally unreactive towards electrophiles. The hydroxyl group, being a tertiary alcohol, is sterically hindered, which can influence its reactivity compared to a primary or secondary alcohol.

Chemoselective Esterification: It is generally possible to selectively esterify the carboxylic acid group in the presence of the hydroxyl group. Under Fischer esterification conditions (an alcohol with an acid catalyst), the carboxylic acid will react preferentially, while the tertiary alcohol is less likely to undergo dehydration or etherification, especially under mild conditions.

Chemoselective Reactions of the Hydroxyl Group: To react the hydroxyl group selectively, the carboxylic acid group typically needs to be protected first, for example, as an ester. Once the carboxylic acid is masked, the hydroxyl group can be targeted for reactions such as acylation to form an ester at the hydroxyl position, or conversion to an alkyl or silyl ether. The choice of reagents and reaction conditions is critical to avoid reactions with the protecting group. For example, if the carboxylic acid is protected as a methyl ester, subsequent reactions should avoid strongly basic conditions that could induce saponification of the ester.

The inherent differences in the reactivity of the acidic carboxylic acid and the nucleophilic, sterically hindered tertiary alcohol provide a basis for developing selective transformations, although detailed experimental studies are required to establish optimal conditions for this compound.

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Hydroxy-2-methyl-3-phenylpropanoic acid by providing detailed information about the local magnetic fields around individual nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons and their neighboring environments. In a typical spectrum for this compound, distinct signals corresponding to the aromatic, methylene, methyl, hydroxyl, and carboxylic acid protons would be expected.

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene protons (-CH₂-) adjacent to the phenyl ring are diastereotopic and would likely appear as two doublets (an AB quartet) around δ 2.9-3.2 ppm, due to coupling with each other. The three protons of the methyl group (-CH₃) are chemically equivalent and would present as a singlet around δ 1.5 ppm. The signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are variable and depend on the solvent, concentration, and temperature. The hydroxyl proton signal can appear as a broad singlet, while the carboxylic acid proton is typically a broad singlet further downfield, often above δ 10 ppm.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Singlet (broad) | 1H |

| Aromatic (-C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Hydroxyl (-OH) | Variable (e.g., 2.0 - 5.0) | Singlet (broad) | 1H |

| Methylene (-CH₂-) | 2.9 - 3.2 | AB quartet | 2H |

| Methyl (-CH₃) | ~1.5 | Singlet | 3H |

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in its unique chemical environment.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around δ 175-180 ppm. The quaternary carbon bonded to the hydroxyl and methyl groups would appear around δ 75 ppm. The carbons of the phenyl ring typically resonate in the δ 125-140 ppm region, with the ipso-carbon (the one attached to the methylene group) being distinct from the ortho, meta, and para carbons. The methylene carbon signal is expected around δ 45 ppm, and the methyl carbon signal would be the most upfield, around δ 25 ppm.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C =O) | 175 - 180 |

| Aromatic (ipso-C) | ~138 |

| Aromatic (ortho, meta, para-CH) | 125 - 130 |

| Quaternary (C -OH) | ~75 |

| Methylene (-C H₂-) | ~45 |

| Methyl (-C H₃) | ~25 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms and elucidating stereochemistry.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the diastereotopic methylene protons, confirming their mutual coupling.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹H and ¹³C signals for the methylene, methyl, and aromatic C-H groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals spatial proximity between protons. It can be instrumental in determining the preferred conformation and the relative stereochemistry of the molecule in solution.

Advances in analytical chemistry, including 2D NMR spectroscopy, have been crucial in identifying and structuring complex molecules like alkaloids, which can be structurally related to phenylpropanoic acids. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands.

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, resulting from strong hydrogen bonding. pressbooks.pubdocbrown.infolibretexts.org The O-H stretch of the tertiary alcohol would likely appear as a less broad band around 3200-3600 cm⁻¹. pressbooks.pub A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infolibretexts.org Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations for the sp³ hybridized carbons (methyl and methylene) appear just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring appear just above 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200 - 3600 | Medium, Broad |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| C-O | Stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol . nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 180.

The fragmentation pattern provides structural clues. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of a carboxyl radical (•COOH) to give an [M-45]⁺ peak. libretexts.org Alpha-cleavage is also a common fragmentation route. Cleavage of the C2-C3 bond can result in the formation of a stable benzyl cation (C₇H₇⁺) or tropylium ion at m/z = 91. Another significant fragmentation could be the loss of the benzyl radical to give an [M-91]⁺ fragment at m/z = 89. The loss of water (H₂O) from the molecular ion ([M-18]⁺) is also a possibility due to the presence of the hydroxyl group.

| m/z | Possible Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 163 | [M - OH]⁺ | •OH |

| 135 | [M - COOH]⁺ | •COOH |

| 91 | [C₇H₇]⁺ | •C₃H₅O₃ (from M⁺) |

| 89 | [M - C₇H₇]⁺ | •C₇H₇ (benzyl radical) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography can establish the absolute configuration of the chiral center (C2), distinguishing between the (R) and (S) enantiomers. This is essential for understanding the compound's stereochemical properties. Furthermore, the analysis reveals the packing of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups. researchgate.netresearchgate.net For example, studies on similar compounds have shown how intermolecular hydrogen bonds of the type O–H···O and O–H···N dictate the formation of supramolecular structures in the solid state. researchgate.net

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and, critically, the enantiomeric composition of chiral molecules like this compound. The determination of enantiomeric excess (ee), which measures the purity of a sample with respect to its stereoisomers, is vital in pharmaceutical and chemical synthesis. heraldopenaccess.us Chiral HPLC methods are specifically designed to separate the R- and S-enantiomers, allowing for their individual quantification.

A common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. One documented method for the analysis of atrolactic acid enantiomers employs an Astec® CHIROBIOTIC® R column. sigmaaldrich.comsigmaaldrich.com This method provides clear separation of the enantiomers, enabling accurate determination of purity and enantiomeric excess. The specific conditions for this separation are detailed in the table below.

Table 1: HPLC Conditions for Enantiomeric Separation of Atrolactic Acid

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® R, 5 µm, 25 cm × 4.6 mm |

| Mobile Phase | 0.1 wt% ammonium acetate in methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV, 254 nm |

| Injection Volume | 2 µL |

| Sample Concentration | 5 mg/mL in methanol |

Data sourced from Sigma-Aldrich application notes. sigmaaldrich.comsigmaaldrich.com

Another established method utilizes a Primesep 200 column, which operates under a mixed-mode separation mechanism. sielc.com This technique can be used to determine the presence of the acid alongside other compounds in a mixture. The conditions for this method are distinct, employing a gradient of acetonitrile (B52724) and water with a phosphoric acid buffer, and detection at 200 nm. sielc.com The ability to use different columns and mobile phases provides flexibility in developing and optimizing separation methods tailored to specific sample matrices and analytical goals.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are highly effective and routinely used methods for monitoring the progress of chemical reactions and performing preliminary purity assessments of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and sensitive technique for qualitatively monitoring a reaction's progress by observing the disappearance of starting materials and the appearance of products. umass.eduresearchgate.net For the synthesis of compounds like this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. libretexts.org

The plate is then developed in a suitable solvent system, and the separated spots are visualized, typically using a UV lamp. rochester.edu The relative movement of a compound is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A change in Rf value indicates the conversion of a reactant to a product. For instance, in the synthesis of the related 2-phenylpropionic acid, TLC analysis on silica gel plates with a 4:1 hexane:ethyl acetate mobile phase was used to track the hydrolysis of the corresponding amide to the final acid product. orgsyn.org The acid (product) showed an Rf of 0.43, while the amide (reactant) had an Rf of 0.61. orgsyn.org This clear separation allows for straightforward visual monitoring of the reaction's completion. orgsyn.org

Table 2: Example TLC Parameters for Monitoring a Related Synthesis

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel (SiO₂) plates |

| Mobile Phase | 4:1 Hexane:Ethyl Acetate |

| Detection | Short-wave UV light |

| Analyte Rf (Reactant) | 0.61 (Amide) |

| Analyte Rf (Product) | 0.43 (Acid) |

Data adapted from a procedure for 2-phenylpropionic acid. orgsyn.org

Gas Chromatography (GC)

GC is a powerful tool for both qualitative and quantitative analysis, offering higher resolution and sensitivity than TLC. It is particularly useful for assessing purity and monitoring reactions involving volatile compounds or those that can be made volatile through derivatization. For carboxylic acids like this compound, derivatization is often necessary to convert the non-volatile acid into a more volatile ester or silyl (B83357) ether prior to analysis.

In reaction monitoring, GC can provide precise quantitative data on the consumption of reactants and formation of products over time. orgsyn.org For example, the synthesis of 2-phenylpropionic acid can be monitored by withdrawing small aliquots from the reaction mixture at intervals, acidifying them, and analyzing them by GC using a DB5 capillary column. orgsyn.org This allows for the accurate determination of the reaction's conversion rate, ensuring that the reaction proceeds to completion and minimizing the formation of byproducts. orgsyn.org The NIST (National Institute of Standards and Technology) database indicates the availability of GC data for structurally similar compounds like 2-hydroxy-2-methylpropanoic acid, underscoring the utility of this technique for this class of molecules. nist.gov

Theoretical and Computational Studies on 2 Hydroxy 2 Methyl 3 Phenylpropanoic Acid

Conformational Analysis and Energy Landscapes

The potential energy surface (PES) of the molecule can be explored by systematically rotating these bonds and calculating the corresponding energy at each step using methods ranging from molecular mechanics (MM) to more accurate quantum mechanics (QM) approaches. baranlab.org Studies on similar α-phenylpropionic acids have demonstrated that the dihedral angle between the phenyl ring and the carboxylic acid group significantly influences the molecule's properties. nih.gov The presence of a methyl and a hydroxyl group on the chiral center (Cα) introduces specific steric and electronic effects that further shape the energy landscape.

The analysis typically identifies several low-energy conformers, or local minima, on the PES. The global minimum represents the most stable conformation of the molecule in a vacuum. The energy differences between these conformers and the energy barriers for their interconversion provide insights into the molecule's dynamic behavior in solution.

Interactive Data Table: Hypothetical Conformational Energy Profile

This table illustrates the type of data generated from a conformational analysis. The values are hypothetical and serve to demonstrate the concepts.

| Conformer ID | Dihedral Angle (φ1: Ph-Cβ-Cα-C) | Dihedral Angle (φ2: Cβ-Cα-C-O) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Conf-1 | 60° | 0° | 0.00 | 75.3 |

| Conf-2 | 180° | 120° | 1.50 | 9.1 |

| Conf-3 | -60° | -30° | 2.10 | 3.5 |

| Conf-4 | 90° | 90° | 3.50 | 0.5 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. wmocollege.ac.inresearchgate.net For 2-Hydroxy-2-methyl-3-phenylpropanoic acid, these calculations can elucidate the distribution of electrons, identify reactive sites, and predict various chemical properties.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. wmocollege.ac.in

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carboxyl and hydroxyl groups, and electron-poor regions (electrophilic sites). mdpi.com

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying sites prone to electrostatic interactions. mdpi.com

Acidity (pKa): Computational methods can predict the pKa value of the carboxylic acid group by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. researchgate.net This is vital for understanding the molecule's ionization state at physiological pH.

Interactive Data Table: Hypothetical Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

This table presents typical electronic property data obtained from DFT calculations. The values are for illustrative purposes only.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates regions with high electron density, likely the phenyl ring and oxygen atoms. |

| LUMO Energy | -0.5 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.9 D | Indicates a polar molecule with an asymmetric charge distribution. |

| pKa (Carboxylic Acid) | 4.1 | Suggests the molecule will be predominantly in its carboxylate form at physiological pH. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transient structures like transition states. acs.org For this compound, this could involve modeling its synthesis or its degradation. For instance, one could model a reaction involving the oxidation of the corresponding diol or the nucleophilic attack on a related precursor. organic-chemistry.org

The process involves:

Mapping the Potential Energy Surface: The energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate are calculated.

Locating the Transition State (TS): The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction pathway. Its geometry is optimized, and frequency calculations are performed to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

Kinetic studies on the oxidation of similar α-hydroxy acids provide experimental context for such theoretical models. researchgate.netderpharmachemica.com

Interactive Data Table: Hypothetical Reaction Pathway Analysis for a Synthetic Step

This table illustrates the kind of data obtained from modeling a reaction pathway. The values are hypothetical for an illustrative synthetic step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | A stable intermediate species | -5.4 |

| TS2 | Second Transition State | +10.8 |

| Products | Final products of the step | -20.1 |

Molecular Docking and Interaction Studies with Biomacromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or receptor, to form a stable complex. nih.govresearchgate.net The primary goal of these studies, in a mechanistic context, is to understand the specific non-covalent interactions that stabilize the ligand in the binding pocket.

For this compound, a docking study would involve:

Preparation of Ligand and Receptor: A 3D structure of the ligand is generated and optimized. A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in various positions and orientations within the defined binding site of the protein. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. mdpi.com

Analysis of Interactions: The resulting low-energy poses are analyzed to identify key intermolecular interactions. Given the functional groups of this compound, the analysis would focus on:

Hydrogen Bonds: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors, likely interacting with polar residues in the binding site. ijacskros.com

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

Ionic Interactions: If the carboxylic acid is deprotonated to its carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like Lysine or Arginine.

These studies provide a structural hypothesis for the molecule's binding mechanism, which can be invaluable for understanding its biological function at a molecular level. nih.gov

Interactive Data Table: Hypothetical Molecular Docking Results with a Target Protein

This table shows representative data from a molecular docking simulation. The results are hypothetical and for illustrative purposes.

| Parameter | Result |

| Target Protein (Example) | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues and Interaction Type | |

| Arginine-120 | Ionic bond with carboxylate |

| Serine-353 | Hydrogen bond with hydroxyl group |

| Tyrosine-385 | Hydrogen bond with carboxylate |

| Leucine-352, Valine-523 | Hydrophobic interactions with phenyl ring |

Applications As a Synthetic Building Block and Chiral Scaffold

Utilization in the Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. sigmaaldrich.com The design of effective chiral ligands is fundamental to the advancement of asymmetric catalysis, enabling the selective production of one enantiomer over another. nih.govnih.gov While 2-hydroxy-2-methyl-3-phenylpropanoic acid is not widely documented as a primary chiral auxiliary itself, its synthesis and structural motifs are deeply connected to this area of chemistry.

The synthesis of chiral α-hydroxy acids often relies on the use of chiral auxiliaries. For instance, the synthesis of optically active (±)-2-Hydroxy-2-methyl-3-phenylpropanoic acid has been achieved through methods like the Baeyer-Villiger oxidation of corresponding α,α-disubstituted β-ketoesters, a reaction that proceeds with retention of configuration. researchgate.net The availability of enantiomerically pure forms of such acids is crucial, as they serve as versatile intermediates that can be converted into other important chiral molecules like epoxides and α-amino esters. google.com The structural class of α,α-disubstituted glycolic acids, to which this compound belongs, are considered useful chiral synthetic intermediates. researchgate.net The enantioseparation of the racemic mixture can be achieved via diastereomeric salt formation using resolving agents like (1R,2S)-2-amino-1,2-diphenylethanol, where the choice of solvent can surprisingly reverse the stereochemistry of the resulting salt, allowing access to both enantiomers. acs.org

Precursor for the Construction of Diverse Organic Scaffolds and Chemical Libraries

The core structure of this compound serves as a valuable scaffold for creating diverse organic molecules and building chemical libraries for drug discovery and other applications. By modifying its functional groups, a wide array of derivatives can be generated.

Patents reveal that the closely related 2-methyl-2'-phenylpropionic acid scaffold is used to prepare derivatives with significant biological activity, such as potent and selective H1 antihistamines. google.comgoogle.comwipo.int This highlights the industrial relevance of this structural motif for producing pharmaceutically important compounds on a larger scale. Similarly, libraries of 2-phenylpropionic acid derivatives have been synthesized and evaluated for dual cyclooxygenase (COX) inhibitory and antibacterial properties. nih.gov

Furthermore, a patented synthesis for (S)-2-hydroxy-3-o-methylpropanoic acid (a likely reference to the 2-methyl derivative) notes its utility as a derivative of phenylalanine for improving the activity of polypeptide substances and its application in cosmetics as a moisturizing agent. google.com These examples underscore the role of the phenylpropanoic acid framework as a foundational element for generating collections of compounds with varied and valuable properties.

Table 1: Examples of Scaffolds and Libraries Derived from Related Phenylpropanoic Acids This table is interactive. Click on the headers to sort the data.

| Base Scaffold | Derivative Class | Application/Target | Reference(s) |

|---|---|---|---|

| 2-Methyl-2'-phenylpropionic acid | Piperidinyl-benzoimidazolyl derivatives | H1 Antihistamines | google.com, google.com, wipo.int |

| 2-Phenylpropionic acid | Substituted methylphenyl derivatives | COX Inhibition, Antibacterial Agents | nih.gov |

| (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | Phenylalanine derivative | Improving Polypeptide Activity, Cosmetics | google.com |

Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The structural complexity and defined stereochemistry of this compound make it a useful intermediate in the total synthesis of natural products. One documented application is in the synthesis of the 12-membered pyrrolizidine (B1209537) alkaloid, (±)-integerrimine. researchgate.net In this multi-step synthesis, the racemic form of this compound serves as a key building block, demonstrating its utility in constructing complex macrocyclic structures. researchgate.net

While direct examples remain specific, the general strategy of using chiral α-hydroxy acids is a well-established practice in natural product synthesis. For example, the related compound (S)-2-hydroxy-3-phenylpropanoic acid, which lacks the methyl group at the C2 position, can be readily prepared from L-phenylalanine and subsequently used in the synthesis of other complex molecules. researchgate.net

Design and Synthesis of Mechanistic Probes for Biological Systems

Mechanistic probes are essential tools for studying biological systems, allowing researchers to investigate enzyme function, receptor binding, and other cellular processes. The phenylpropanoic acid scaffold is a valuable starting point for designing such probes.

Derivatives of the related 2-phenylpropionic acid have been synthesized as dual-action agents targeting both cyclooxygenase (COX) enzymes and bacteria. nih.gov In these studies, molecular docking was used to probe the binding interactions with the COX-1 enzyme, illustrating how these compounds can serve as tools to understand biological mechanisms. nih.gov

While not a synthetic probe, this compound itself has been used as a reference compound in biotransformation studies involving enzymes. Specifically, it was used in research on the fatty acid-activating CYP152 peroxygenases, where its presence was necessary for the analysis of products from enzymatic reactions. amazonaws.com This use as a standard in a biological assay underscores its role as a chemical tool for probing enzymatic activity. amazonaws.com The compound is also listed within a patent for a pharmaceutical composition, though its specific role as a probe or active ingredient is not detailed. google.com

Table 2: Research Applications of this compound and Related Compounds as Biological Probes This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Biological Target/System | Research Finding/Application | Reference(s) |

|---|---|---|---|

| 2-Phenylpropionic acid derivatives | Cyclooxygenase (COX) enzymes, Bacteria | Acted as dual COX inhibitors and antibacterial agents; docking studies revealed binding modes. | nih.gov |

| This compound | CYP152 Peroxygenases | Used as a reference standard to identify and quantify products of biotransformations. | amazonaws.com |

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Sustainable Green Synthesis Routes

A primary challenge in the synthesis of 2-Hydroxy-2-methyl-3-phenylpropanoic acid is the reliance on conventional methods that often involve harsh reagents, multiple steps, and significant waste generation. Future research is critically aimed at developing "green" and sustainable synthetic pathways that are both economically and environmentally superior.

Key areas of focus include:

Biocatalysis : The use of enzymes or whole-cell systems offers a promising green alternative. nih.govacs.org Biocatalytic approaches, such as the use of hydrolases for dynamic kinetic resolutions or redox processes in microorganisms, can operate under mild conditions with high selectivity. nih.govacs.org Future work will likely involve engineering novel enzymes, such as amino acid deaminases coupled with dehydrogenases, to convert readily available amino acid precursors directly into the desired α-hydroxy acid with high enantiomeric purity. google.com

Photocatalysis and Electrocatalysis : These emerging fields offer sustainable methods for driving chemical reactions. chemrevlett.comfrontiersin.org Research into visible-light photoredox catalysis for the carboxylation of appropriate precursors using carbon dioxide (CO2) as a C1 feedstock is a particularly attractive avenue. chemrevlett.com This approach not only utilizes a greenhouse gas but also avoids the use of more toxic carboxylating agents. Similarly, electrocatalytic methods, which use electricity as a "traceless" reagent, are being explored for the synthesis of α-hydroxy acids. chemrevlett.com

Use of Renewable Feedstocks : A major goal is to move away from petroleum-based starting materials. L-phenylalanine, a naturally occurring amino acid, serves as an accessible and renewable precursor for the synthesis of (S)-2-hydroxy-3-phenylpropanoic acid through methods like diazotization. researchgate.netgoogle.com Future research will aim to optimize these conversions and adapt them for producing the specific quaternary structure of this compound.

Table 1: Comparison of Synthetic Approaches for α-Hydroxy Carboxylic Acids

| Feature | Conventional Synthesis | Emerging Green Routes |

|---|---|---|

| Starting Materials | Often petroleum-derived, expensive α-keto esters. google.com | Renewable feedstocks (e.g., amino acids), aldehydes, CO2. chemrevlett.comresearchgate.net |

| Reagents | Stoichiometric use of chiral auxiliaries or costly reductants. google.com | Catalytic systems (biocatalysts, photocatalysts), electricity. chemrevlett.comfrontiersin.org |

| Reaction Conditions | Often require extreme temperatures and pressures. | Mild conditions (room temperature, atmospheric pressure). chemrevlett.com |

| Byproducts/Waste | Generation of significant chemical waste. | Minimal waste, higher atom economy. frontiersin.org |

| Stereoselectivity | May require multi-step resolutions or complex chiral auxiliaries. google.com | High enantioselectivity achievable in a single step. nih.govacs.org |

Exploration of Novel Stereoselective Catalytic Systems

Achieving absolute control over the quaternary stereocenter of this compound is a formidable synthetic challenge. The development of novel catalytic systems that can construct this center with high enantioselectivity is a major frontier in asymmetric catalysis. frontiersin.org

Future research will likely concentrate on:

Asymmetric Organocatalysis : Metal-free organocatalysts are attractive due to their lower toxicity and stability. nih.gov The development of new chiral Brønsted acids or bifunctional catalysts, such as those combining a hydrogen-bond donor with a Lewis acid, could enhance the enantioselective addition of nucleophiles to α-keto ester precursors. nih.gov

Transition Metal Catalysis : While established, there is still room for innovation in transition metal-based catalysts. The design of new chiral ligands for metals like rhodium or palladium could lead to more efficient and highly selective hydrogenations or carboxylations. nih.gov

Biocatalytic Evolution : Directed evolution and protein engineering are powerful tools for tailoring enzymes to specific, non-natural substrates. researchgate.net By modifying the active sites of enzymes like lyases or hydrolases, it may be possible to create biocatalysts that can synthesize (R)- or (S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid with near-perfect enantiomeric excess (>99% ee). nih.govacs.org

Table 2: Overview of Stereoselective Catalytic Strategies

| Catalytic System | Principle | Potential Advantages for Synthesis | Key Challenges |

|---|---|---|---|

| Biocatalysis (Enzymes) | Kinetic resolution or asymmetric synthesis using engineered enzymes (e.g., lyases, hydrolases). nih.gov | High enantioselectivity (>99% ee), mild conditions, biodegradable. acs.org | Limited substrate scope, enzyme stability, need for protein engineering. researchgate.net |

| Organocatalysis | Use of small, chiral organic molecules (e.g., chiral phosphoric acids, squaramides) to induce asymmetry. nih.gov | Metal-free, lower toxicity, robust. frontiersin.orgnih.gov | Lower turnover numbers compared to metals, substrate limitations. nih.gov |